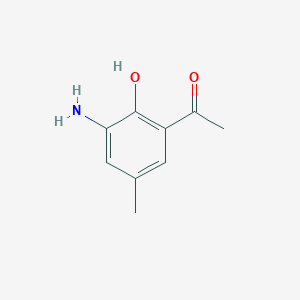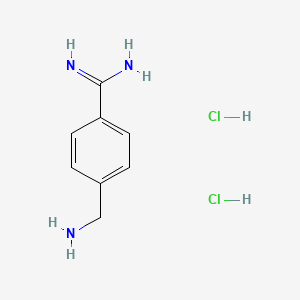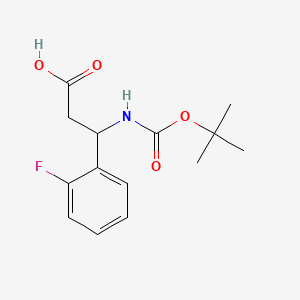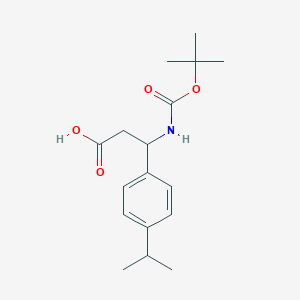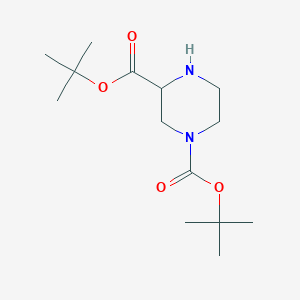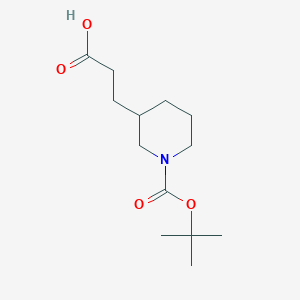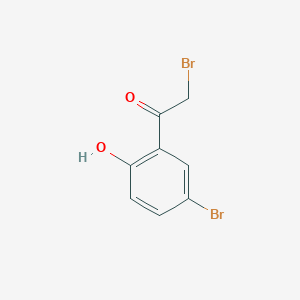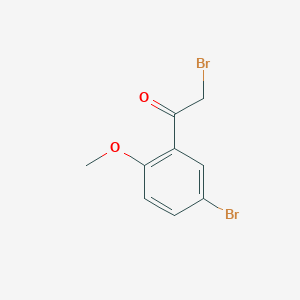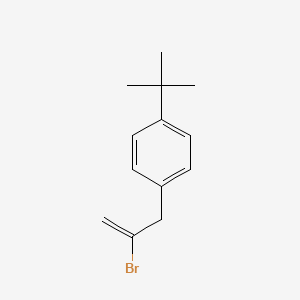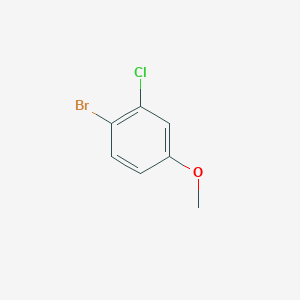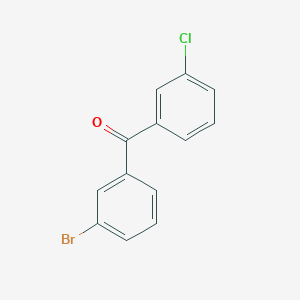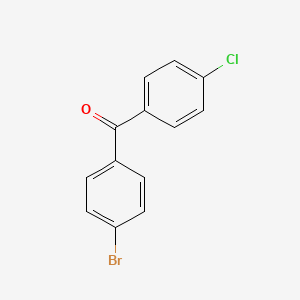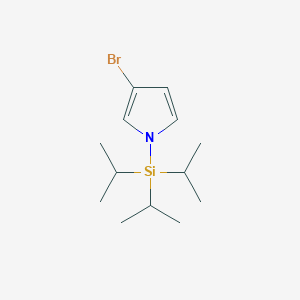
3-Bromo-1-(triisopropylsilyl)pyrrole
Overview
Description
3-Bromo-1-(triisopropylsilyl)pyrrole is a chemical compound that is used in a variety of scientific research applications. It is a brominated pyrrole derivative with a triisopropylsilyl substituent. The compound has a wide range of properties and can be used for a variety of purposes in the laboratory. It has been used in a variety of different research applications, including drug design, imaging, and biochemistry.
Scientific Research Applications
Synthesis of Pyrroles
3-Bromo-1-(triisopropylsilyl)pyrrole has been instrumental in synthesizing various pyrrole derivatives. A significant application involves the synthesis of 3-substituted pyrroles, which are essential in various fields like pharmaceuticals and materials science. For instance, 3-Lithio-1-(trimethylsilyl)pyrrole, derived from this compound, reacts with electrophiles to produce 3-substituted pyrroles (Muchowski & Naef, 1984). Another study highlights the electrophilic substitution of 1-(triisopropylsilyl) pyrrole, a precursor to 3-monosubstituted pyrroles (Bray et al., 1990).
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing compounds with potential biological activities. One notable application is in the creation of the antibiotic verrucarin E (Muchowski & Naef, 1984). This exemplifies the compound's relevance in developing new therapeutic agents.
Material Science
In the field of material science, this compound is used to synthesize conducting polymers and luminescent materials. For instance, it is involved in preparing redox-active polymers with bio-sensing properties, incorporating ferrocenes into the polymer structure (Chen et al., 2002). Another study demonstrates its use in creating highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophores (Zhang & Tieke, 2008), highlighting its versatility in advanced material applications.
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the bulky triisopropylsilyl group can lead to substitution at the β-position of the pyrrole ring .
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-1-(triisopropylsilyl)pyrrole are currently unknown
Action Environment
It is recommended to store the compound in a cool and dark place, preferably below 15°c . It should also be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
3-Bromo-1-(triisopropylsilyl)pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic substitution reactions, specifically at the β-position, via reaction with various electrophilic reagents such as bromine, iodine, and nitronium ions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause skin and eye irritation, indicating its potential impact on cellular integrity and function . Understanding these effects is essential for determining the compound’s safety and efficacy in research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to generate pyrrolic cation radicals during cyclovoltammetric studies highlights its potential for participating in redox reactions and influencing cellular redox states . These mechanisms are vital for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Long-term studies are necessary to fully understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation, which could be indicative of its toxicity at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s participation in electrophilic substitution reactions suggests its involvement in metabolic processes that require such reactions . These interactions are essential for understanding the compound’s metabolic fate and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and toxicity. It is known to be moisture-sensitive and should be stored under inert gas to prevent degradation . Understanding its transport and distribution is vital for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to generate pyrrolic cation radicals suggests its potential localization in cellular compartments involved in redox reactions . Understanding its subcellular localization is essential for elucidating its role in cellular processes.
properties
IUPAC Name |
(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUTMPRKBSDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376882 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87630-36-2 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Bromo-1-(triisopropylsilyl)pyrrole in organic synthesis?
A1: this compound serves as a valuable building block for synthesizing diverse 3-substituted pyrroles. This compound readily undergoes halogen-metal exchange reactions, specifically with lithium reagents, to generate 3-lithiopyrroles. [, ] These highly reactive intermediates can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the 3-position of the pyrrole ring. [, ] This versatility makes this compound a key compound in constructing complex molecules containing the pyrrole motif.
Q2: Can you provide an example of how this compound is used in the synthesis of natural products?
A2: One notable application is its use in synthesizing Verrucarin E, a natural product with potential biological activity. [] The synthesis leverages the halogen-metal exchange reaction of this compound to incorporate a specific side chain at the 3-position of the pyrrole ring, a crucial step in constructing the Verrucarin E framework. [] This example highlights the utility of this compound in accessing complex natural product structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


